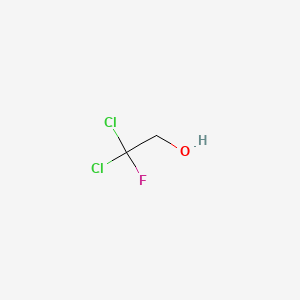

2,2-Dichloro-2-fluoroethanol

説明

BenchChem offers high-quality 2,2-Dichloro-2-fluoroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-2-fluoroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-dichloro-2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2FO/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTFLXOWPJPVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196804 | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-98-9 | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dichloro-2-fluoroethanol from Dichloroacetyl Chloride

This guide provides a comprehensive overview of a robust synthetic pathway for producing 2,2-dichloro-2-fluoroethanol, a valuable fluorinated alcohol, commencing from the readily available starting material, dichloroacetyl chloride. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Fluorinated Alcohols

Fluorinated organic compounds play a pivotal role in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered binding affinities. 2,2-Dichloro-2-fluoroethanol (C₂H₃Cl₂FO) is a key building block in this domain, serving as a precursor for more complex fluorinated molecules.[1] This guide delineates a reliable, two-step synthesis of this important intermediate.

Overall Synthetic Strategy

The conversion of dichloroacetyl chloride to 2,2-dichloro-2-fluoroethanol is efficiently achieved through a two-step process:

-

Reduction: The initial step involves the reduction of the acyl chloride functional group in dichloroacetyl chloride to a primary alcohol, yielding 2,2-dichloroethanol.

-

Fluorination: The subsequent step is a selective halogen exchange reaction, where one of the chlorine atoms in 2,2-dichloroethanol is replaced by a fluorine atom to afford the final product.

Figure 1: Overall synthetic workflow from dichloroacetyl chloride to 2,2-dichloro-2-fluoroethanol.

Part 1: Reduction of Dichloroacetyl Chloride to 2,2-Dichloroethanol

Principle and Mechanistic Insights

The reduction of acyl chlorides to primary alcohols is a fundamental transformation in organic synthesis.[2] Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this purpose.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, which reforms the carbonyl group of an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to form the corresponding alcohol.[2]

It's crucial to use an excess of the reducing agent to ensure the reaction goes to completion, as the intermediate aldehyde is also susceptible to reduction.[2]

Experimental Protocol: Reduction of Dichloroacetyl Chloride

This protocol is adapted from established procedures for the reduction of acyl chlorides using lithium aluminum hydride.[3][4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Dichloroacetyl chloride | C₂H₂Cl₂O | 146.94 | 88.6 g | 0.60 |

| Lithium aluminum hydride | LiAlH₄ | 37.95 | 13.6 g | 0.36 |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 375 mL | - |

| 10% Sulfuric acid | H₂SO₄ | 98.08 | 500 mL | - |

| Water | H₂O | 18.02 | As needed | - |

Procedure

-

Apparatus Setup: A 1-liter, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. All glassware must be thoroughly dried to prevent the decomposition of the lithium aluminum hydride. The apparatus should be protected from atmospheric moisture using drying tubes.[3]

-

Reaction Initiation: 300 mL of anhydrous diethyl ether and 13.6 g (0.36 mol) of powdered lithium aluminum hydride are added to the flask. The mixture is stirred for 15 minutes to form a milky suspension.[3]

-

Addition of Acyl Chloride: A solution of 88.6 g (0.60 mol) of dichloroacetyl chloride in 75 mL of anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. This addition typically takes about 2.5 hours.[3]

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 30 minutes.[3]

-

Quenching: The flask is cooled in an ice bath, and the excess lithium aluminum hydride is carefully quenched by the dropwise addition of water. This will result in the formation of a white precipitate of aluminum hydroxide.[3]

-

Workup: 500 mL of 10% sulfuric acid is slowly added to the stirred mixture to dissolve the precipitate. The ether layer is then separated.[3]

-

Isolation and Purification: The ether is removed by distillation. The resulting crude 2,2-dichloroethanol is then purified by vacuum distillation, collecting the fraction boiling at 37–38.5°C at 6 mm Hg.[3]

Expected Yield: 64–65%[3]

Characterization of 2,2-Dichloroethanol

| Property | Value |

| Molecular Formula | C₂H₄Cl₂O |

| Molar Mass | 114.96 g/mol |

| Appearance | Clear, pale yellow liquid |

| Boiling Point | 146 °C (295 °F) |

| Density | 1.404 g/cm³ |

Data sourced from PubChem CID 11718.[5]

Part 2: Fluorination of 2,2-Dichloroethanol to 2,2-Dichloro-2-fluoroethanol

Principle and Mechanistic Insights: The Swarts Reaction

The Swarts reaction is a classic and effective method for the synthesis of alkyl fluorides from alkyl chlorides or bromides.[6] This halogen exchange reaction typically employs a heavy metal fluoride, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅) or chlorine.[7][8]

The reaction proceeds through a nucleophilic substitution mechanism where the fluoride from the metal salt displaces a chloride or bromide ion.[8][9] The driving force for the reaction is the formation of a more stable metal-halide bond (e.g., Sb-Cl) and a strong carbon-fluorine bond. While the exact mechanism can be complex, it is generally understood that the active fluorinating species is generated in situ.[7]

Conceptual Experimental Protocol: Swarts Fluorination

While a specific, detailed protocol for the fluorination of 2,2-dichloroethanol was not found in the initial search, a general procedure can be conceptualized based on the principles of the Swarts reaction.[7][8][9]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |

| 2,2-Dichloroethanol | C₂H₄Cl₂O | 114.96 | Substrate |

| Antimony trifluoride | SbF₃ | 178.76 | Fluorinating agent |

| Antimony pentachloride | SbCl₅ | 299.01 | Catalyst |

Conceptual Procedure

-

Reaction Setup: In a suitable reaction vessel equipped for heating and distillation, 2,2-dichloroethanol is combined with antimony trifluoride. A catalytic amount of antimony pentachloride is then added.

-

Reaction Conditions: The mixture is heated to initiate the halogen exchange.[7] The reaction temperature would need to be carefully controlled to promote the desired monofluorination and minimize side reactions.

-

Product Isolation: The product, 2,2-dichloro-2-fluoroethanol, is expected to have a lower boiling point than the starting material, 2,2-dichloroethanol.[8][9] This property would allow for its isolation directly from the reaction mixture by distillation.

Figure 2: Detailed reaction scheme for the two-step synthesis.

Characterization of 2,2-Dichloro-2-fluoroethanol

| Property | Value |

| Molecular Formula | C₂H₃Cl₂FO |

| Molar Mass | 132.95 g/mol |

| IUPAC Name | 2,2-dichloro-2-fluoroethanol |

Data sourced from PubChem CID 164603.[1]

Safety Considerations

-

Dichloroacetyl Chloride: This compound is corrosive and a lachrymator. It reacts violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive, water-sensitive reagent that can ignite in moist air. It must be handled under anhydrous conditions. The quenching process should be performed slowly and with extreme caution.

-

2,2-Dichloroethanol: This compound is harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen.[5]

-

Antimony Compounds: Antimony trifluoride and antimony pentachloride are toxic and corrosive. They should be handled with care in a fume hood, avoiding inhalation of dust or vapors.

Conclusion

The synthesis of 2,2-dichloro-2-fluoroethanol from dichloroacetyl chloride represents a straightforward and logical pathway for accessing this valuable fluorinated building block. The process leverages two fundamental and well-established reactions in organic chemistry: the reduction of an acyl chloride and a Swarts halogen exchange reaction. By carefully controlling the reaction conditions and adhering to strict safety protocols, this synthesis can be performed efficiently and reliably in a laboratory setting, providing a key intermediate for further synthetic endeavors in medicinal and materials chemistry.

References

- Process for preparing 2,2-dichloroacetoacetyl chloride.

- 2,2-Dichloroethanol | C2H4Cl2O | CID 11718. PubChem - NIH.

- Organic Syntheses Procedure.

- 2,2-Dichloro-2-fluoroethanol | C2H3Cl2FO | CID 164603. PubChem.

- 2,2-dichloroethanol - Organic Syntheses Procedure.

- Application Notes and Protocols: The Role of 2,2-Dichloroethanol as an Intermediate in Pharmaceutical Synthesis. Benchchem.

- Swarts fluorin

- Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.

- Practical and Chemoselective Reduction of Acyl Chloride to Alcohol by Borohydride in Aqueous Dichloromethane. Taylor & Francis.

- Swarts reaction mechanism. BYJU'S.

- 2-Fluoroethanol. Wikipedia.

- reaction between acyl chlorides and alcohols - addition / elimin

- Swarts Reaction. Unacademy.

- Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.

- Showing metabocard for 2,2-Dichloroethanol (HMDB0245330).

- Swarts Reaction: Definition, Mechanism & Example for Class 12. Vedantu.

- Swarts Reaction: Swarts Fluorination Method for Prepar

- Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.

- Organic Syntheses Procedure.

- Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating.

- Phenacyl chloride. Sciencemadness Discussion Board.

- Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).

Sources

- 1. 2,2-Dichloro-2-fluoroethanol | C2H3Cl2FO | CID 164603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,2-Dichloroethanol | C2H4Cl2O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 7. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Swarts Reaction [unacademy.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dichloro-2-fluoroethanol

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating a Data-Scarce Landscape

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its potential application. This guide addresses 2,2-Dichloro-2-fluoroethanol, a halogenated ethanol of interest. However, a thorough literature review reveals a significant scarcity of experimentally determined physicochemical data for this specific compound. This guide, therefore, takes an investigative approach. It will not only present the available computed data for 2,2-Dichloro-2-fluoroethanol but also provide a comparative analysis with structurally related and well-characterized halogenated ethanols. This methodology allows for informed estimations of its properties and underscores the experimental pathways necessary for its full characterization. The absence of data is not a roadblock but a call to the scientific community for further empirical investigation.

Chemical Identity and Computed Properties of 2,2-Dichloro-2-fluoroethanol

2,2-Dichloro-2-fluoroethanol is a halogenated derivative of ethanol with two chlorine atoms and one fluorine atom attached to the beta-carbon. Its unique substitution pattern is anticipated to significantly influence its chemical behavior, particularly its acidity, boiling point, and solvent properties, when compared to ethanol and other halogenated counterparts.

Below is a summary of the available computed data for 2,2-Dichloro-2-fluoroethanol, primarily sourced from the PubChem database. It is crucial to recognize that these are theoretical values and await experimental validation.

| Property | Value | Source |

| Molecular Formula | C₂H₃Cl₂FO | |

| Molecular Weight | 132.95 g/mol | |

| IUPAC Name | 2,2-dichloro-2-fluoroethanol | |

| CAS Number | 463-98-9 | |

| XLogP3-AA (Computed) | 1.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 20.2 Ų |

A Comparative Analysis: Inferring Properties from Structural Analogs

To build a scientifically sound-inferred profile of 2,2-Dichloro-2-fluoroethanol, it is instructive to examine the experimentally determined properties of related halogenated ethanols. The following table presents a comparative summary. The progressive substitution of hydrogen with chlorine and fluorine atoms offers a clear illustration of the impact of halogenation on these key physicochemical parameters.

| Property | 2,2-Dichloro-2-fluoroethanol | 2-Fluoroethanol | 2,2-Difluoroethanol | 2,2-Dichloroethanol | 2,2,2-Trichloroethanol |

| Molecular Weight ( g/mol ) | 132.95 (Computed) | 64.06 | 82.05 | 114.96 | 149.40 |

| Boiling Point (°C) | Not Available | 103.5[1][2] | 95-96[3][4][5][6] | 146 | 151-154[7][8][9] |

| Melting Point (°C) | Not Available | -26.3 to -26.5[1][2] | -28[3][4][5] | Not Available | 17.8[7][8][9] |

| Density (g/mL) | Not Available | 1.1040 (at 20°C)[2] | 1.296 (at 20°C)[3][4][5] | 1.404 (at 25°C) | 1.56 (at 20°C)[7][8][9] |

| Water Solubility | Not Available | Miscible[1][2] | Soluble | ≥ 100 mg/mL (at 23°C) | 83 g/L (at 20°C)[7][8] |

| pKa | Not Available | 14.74 (Predicted)[2] | 13.00 (Predicted)[3] | Not Available | ~12.2[7] |

| Refractive Index (n20/D) | Not Available | 1.365[1] | 1.338[3][5] | 1.473 | 1.49[9] |

Analysis of Trends and Inferences:

-

Boiling Point: The boiling point of halogenated ethanols generally increases with molecular weight and the number of chlorine atoms, due to stronger intermolecular van der Waals forces. The presence of fluorine, however, can lower the boiling point relative to its chlorinated analogue due to reduced polarizability. Based on this, it can be inferred that the boiling point of 2,2-Dichloro-2-fluoroethanol will likely fall between that of 2,2-difluoroethanol (96°C) and 2,2,2-trichloroethanol (151-154°C), probably closer to the lower end of this range.

-

Density: Density consistently increases with the degree of halogenation, as heavier halogen atoms replace lighter hydrogen atoms. It is therefore highly probable that the density of 2,2-Dichloro-2-fluoroethanol is greater than that of 2,2-difluoroethanol (1.296 g/mL) and likely in the range of 1.4-1.5 g/mL.

-

Acidity (pKa): The electron-withdrawing nature of halogens increases the acidity of the hydroxyl proton compared to ethanol (pKa ~15.9). This effect is more pronounced with a greater number of halogen substituents. The predicted pKa of 2,2-difluoroethanol is ~13.0, while the experimental pKa of 2,2,2-trichloroethanol is ~12.2.[3][7] It is reasonable to hypothesize that the pKa of 2,2-Dichloro-2-fluoroethanol will be in a similar range, likely between 12 and 13.

Proposed Experimental Protocols for Physicochemical Characterization

The following section outlines standard, validated methodologies for the experimental determination of the key physicochemical properties of 2,2-Dichloro-2-fluoroethanol. The adoption of these protocols will ensure data of high quality and reproducibility.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A common and accurate method for small sample volumes is the micro-boiling point determination using a Thiele tube.

Methodology:

-

A small amount of the sample is introduced into a capillary tube, which is then attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Determination of Density

Principle: Density is the mass per unit volume of a substance. For liquids, a pycnometer provides a precise measurement.

Methodology:

-

A clean, dry pycnometer is weighed.

-

The pycnometer is filled with the sample, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

The density of the sample is calculated using the weights and the known density of the reference liquid.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique for determining the solubility of a substance in water.

Methodology:

-

An excess amount of 2,2-Dichloro-2-fluoroethanol is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then allowed to stand, and a sample of the aqueous phase is carefully removed and filtered.

-

The concentration of the dissolved 2,2-Dichloro-2-fluoroethanol in the filtrate is determined using a suitable analytical technique, such as gas chromatography.

Determination of pKa

Principle: The pKa can be determined by potentiometric titration. This involves titrating a solution of the weak acid (2,2-Dichloro-2-fluoroethanol) with a strong base and monitoring the pH change.

Methodology:

-

A known concentration of 2,2-Dichloro-2-fluoroethanol is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

Spectroscopic and Chromatographic Profile

-

¹H NMR: A triplet for the methylene (-CH₂-) protons and a triplet for the hydroxyl (-OH) proton, with coupling between them. The chemical shift of the methylene protons would be significantly downfield due to the adjacent electron-withdrawing di-chloro-fluoro-methyl group.

-

¹³C NMR: Two distinct signals are expected: one for the hydroxyl-bearing carbon and another for the halogenated carbon, with the latter showing characteristic splitting due to the carbon-fluorine coupling.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and strong C-Cl and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak and characteristic fragmentation patterns, including the loss of halogen atoms and water. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in a distinctive M, M+2, and M+4 pattern for chlorine-containing fragments.

Synthesis and Reactivity

The synthesis of 2,2-Dichloro-2-fluoroethanol is not widely documented in the literature, suggesting it may not be a commercially produced chemical. However, plausible synthetic routes can be proposed based on established reactions for similar halogenated alcohols. A potential pathway could involve the reduction of a suitable precursor such as 2,2-dichloro-2-fluoroacetyl chloride or a corresponding ester.

The reactivity of 2,2-Dichloro-2-fluoroethanol will be dictated by the hydroxyl group and the heavily halogenated adjacent carbon. The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. The high degree of halogenation will make the alpha-protons more acidic and may influence the molecule's stability, particularly in the presence of a base.

Safety and Handling

In the absence of specific toxicity data for 2,2-Dichloro-2-fluoroethanol, a cautious approach to handling is imperative, drawing parallels from related halogenated ethanols.

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Toxicity: Halogenated ethanols can be toxic if ingested, inhaled, or absorbed through the skin. They are often irritants to the skin, eyes, and respiratory system.

-

Flammability: While the high degree of halogenation may reduce flammability compared to ethanol, it should still be treated as a potentially flammable liquid. Keep away from ignition sources.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion and Future Directions

2,2-Dichloro-2-fluoroethanol represents a molecule with intriguing potential due to its unique halogenation pattern. However, the current understanding of its fundamental physicochemical properties is limited to computational estimates. This guide has aimed to bridge this knowledge gap by providing a comprehensive comparative analysis with structurally related compounds and by outlining clear, actionable experimental protocols for its full characterization. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this and other novel halogenated compounds, ultimately unlocking their potential in various scientific and industrial applications.

Visualizations

Caption: Proposed synthetic route to 2,2-Dichloro-2-fluoroethanol.

Caption: Workflow for experimental physicochemical characterization.

References

-

2,2,2-Trichloroethanol - Grokipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

2,2-Difluoroethanol CAS:359-13-7. (n.d.). Jinan Future chemical Co.,Ltd. Retrieved January 23, 2026, from [Link]

-

2-Fluoroethanol - Wikipedia. (2023, December 29). Retrieved January 23, 2026, from [Link]

-

2 2 Difluoroethanol Manufacturer and Supplier. (n.d.). LECRON SHARE. Retrieved January 23, 2026, from [Link]

-

2,2,2-Trifluoroethanol - Wikipedia. (2023, December 29). Retrieved January 23, 2026, from [Link]

-

2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-Fluoroethanol | C2H5FO | CID 9737. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. (n.d.). Retrieved January 23, 2026, from [Link]

-

Trichloroethanol | C2H3Cl3O | CID 8259. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2-Fluoroethanol CAS#: 371-62-0 [m.chemicalbook.com]

- 2. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. 2,2-Difluoroethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2 2 Difluoroethanol Manufacturer and Supplier - LECRON SHARE [lecronchem.com]

- 6. 2,2-Difluoroethanol | 359-13-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. grokipedia.com [grokipedia.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Trichloroethanol | 115-20-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to 2,2-Dichloro-2-fluoroethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dichloro-2-fluoroethanol, a halogenated ethanol of interest in synthetic and medicinal chemistry. This document consolidates critical information regarding its molecular structure, chemical identifiers, and physicochemical properties. While experimental data for this specific compound is limited in publicly accessible literature, this guide leverages data from structurally similar compounds to provide valuable context and predictive insights. Furthermore, it explores potential synthetic routes, discusses its relevance as a building block in the development of fluorinated pharmaceuticals, and outlines analytical methodologies and safety considerations.

Chemical Identity and Molecular Structure

2,2-Dichloro-2-fluoroethanol is a tri-halogenated derivative of ethanol. The presence of two chlorine atoms and one fluorine atom on the C2 position significantly influences its chemical reactivity and physical properties compared to its non-fluorinated and non-chlorinated counterparts.

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 463-98-9 | [1] |

| Molecular Formula | C₂H₃Cl₂FO | [1] |

| IUPAC Name | 2,2-dichloro-2-fluoroethanol | [1] |

Molecular Structure:

The molecular structure of 2,2-dichloro-2-fluoroethanol consists of a two-carbon ethanol backbone. The carbon at the 2-position is substituted with two chlorine atoms and one fluorine atom, while the carbon at the 1-position is bonded to a hydroxyl group.

Caption: Generalized workflow for the synthesis of 2,2-dichloroethanol.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of a strong reducing agent like lithium aluminum hydride necessitates strictly anhydrous conditions to prevent its violent reaction with water and to ensure high reaction yields.

-

Gentle Reflux: Maintaining a gentle reflux ensures that the reaction proceeds at a controlled rate without excessive heat generation, which could lead to side reactions.

-

Acidic Workup: The addition of sulfuric acid is crucial for neutralizing the reaction mixture and dissolving the aluminum hydroxide salts formed during the quenching step, facilitating the isolation of the desired product.

Relevance in Drug Development and Medicinal Chemistry

The introduction of fluorine and chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. [2]Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

While direct applications of 2,2-dichloro-2-fluoroethanol in drug synthesis are not widely reported, its structural motif is of interest. For instance, the dichloroacetyl group, which can be conceptually derived from 2,2-dichloroethanol, is a key component of the antibiotic chloramphenicol, where it is essential for its antibacterial activity. [3] The unique combination of chlorine and fluorine in 2,2-dichloro-2-fluoroethanol makes it a potential building block for introducing the CCl₂F-CH₂- moiety into drug candidates. This could offer a novel way to fine-tune the properties of lead compounds in drug discovery programs.

Analytical Methods

The analysis of halogenated ethanols typically involves chromatographic techniques, with gas chromatography (GC) being a common choice due to their volatility.

Common Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For halogenated ethanols, GC-MS can provide both retention time data for quantification and mass spectra for structural confirmation. [4]* Gas Chromatography with Electron Capture Detection (GC-ECD): The high electronegativity of the halogen atoms makes halogenated compounds particularly sensitive to electron capture detection, allowing for trace-level analysis. [5] Sample Preparation: For complex matrices, sample preparation steps such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest before GC analysis. [6]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [7]* Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors. [7]* Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2,2-Dichloro-2-fluoroethanol represents an intriguing, yet under-characterized, fluorinated building block. While comprehensive experimental data remains to be established in the public domain, this guide provides a foundational understanding of its properties, potential synthesis, and applications by drawing parallels with structurally related compounds. For researchers and drug development professionals, this molecule offers a potential tool for the synthesis of novel fluorinated compounds with tailored biological activities. Further research into the synthesis and reactivity of 2,2-dichloro-2-fluoroethanol is warranted to fully explore its potential in medicinal chemistry and materials science.

References

-

PubChem. 2,2-Dichloro-2-fluoroethanol. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2,2-dichloroethanol. [Link]

-

ResearchGate. Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. [Link]

-

PrepChem. Preparation of 2-fluoroethanol. [Link]

-

ResearchGate. Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. [Link]

-

National Center for Biotechnology Information. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Google Patents.

-

National Center for Biotechnology Information. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

Sources

- 1. 2,2-Dichloro-2-fluoroethanol | C2H3Cl2FO | CID 164603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. env.go.jp [env.go.jp]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2,2-Dichloro-2-fluoroethanol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,2-Dichloro-2-fluoroethanol using a multi-spectroscopic approach. While experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous halogenated compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of how to apply modern spectroscopic techniques for the unambiguous identification and characterization of complex small molecules. We detail not only the expected spectral features but also the underlying causality for these predictions and provide robust, self-validating experimental protocols.

Introduction and Molecular Overview

2,2-Dichloro-2-fluoroethanol is a halogenated alcohol with the chemical formula C₂H₃Cl₂FO.[1] Its structure presents a unique analytical challenge due to the presence of multiple electronegative halogen atoms (two chlorine, one fluorine) and a hydroxyl group, all influencing the molecule's electronic environment and, consequently, its spectroscopic signature. Accurate characterization is paramount for quality control in synthesis, reaction monitoring, and for understanding its metabolic or environmental fate.

This guide will systematically deconstruct the predicted spectroscopic data, demonstrating how ¹H, ¹³C, and ¹⁹F NMR, IR, and MS work in concert to provide a complete structural picture.

| Property | Value | Source |

| Molecular Formula | C₂H₃Cl₂FO | PubChem[1] |

| Molecular Weight | 132.95 g/mol | PubChem[1] |

| IUPAC Name | 2,2-dichloro-2-fluoroethanol | PubChem[1] |

| CAS Number | 463-98-9 | PubChem[1] |

| Chemical Structure | Cl₂FC-CH₂OH | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For 2,2-Dichloro-2-fluoroethanol, a comprehensive analysis requires observation of three key nuclei: ¹H, ¹³C, and ¹⁹F. The interplay of chemical shifts and spin-spin coupling between these nuclei provides definitive connectivity information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct resonances corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons.

-

-CH₂- Protons: These protons are adjacent to a stereocenter bearing two chlorine atoms and a fluorine atom. The high electronegativity of these halogens will deshield the methylene protons, shifting their resonance significantly downfield, likely in the range of 3.9 - 4.2 ppm . The critical feature of this signal is its splitting pattern. It will be split by the adjacent fluorine atom (a geminal ²JHF coupling) and, in aprotic solvents, by the hydroxyl proton (a vicinal ³JHH coupling). This will result in a doublet of triplets . The ²JHF coupling is typically large, around 45-50 Hz.[2]

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It is expected to appear as a broad singlet, but in a dry, non-exchanging solvent like CDCl₃, it may resolve into a triplet due to coupling with the adjacent -CH₂- group (³JHH).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display two signals.

-

C1 (-CH₂OH): This carbon is attached to the hydroxyl group and is adjacent to the halogenated carbon. Its resonance is predicted to be in the 65 - 70 ppm range. The signal will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF).

-

C2 (-CFCl₂): This carbon is directly attached to three highly electronegative atoms. This will cause a very strong downfield shift, likely into the 120 - 125 ppm region. This signal will also be split into a doublet due to the large one-bond C-F coupling constant (¹JCF), which is typically in the range of 280-320 Hz for similar structures.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[3][4]

-

A single resonance is expected for the fluorine atom. The chemical shift is difficult to predict precisely without reference standards but can be estimated to be in the range of -70 to -90 ppm (relative to CFCl₃).

-

The signal will be split by the two adjacent methylene protons. According to the n+1 rule, this will result in a triplet (²JFH), providing direct confirmation of the -CF-CH₂- connectivity.

Visualizing NMR Connectivity

The following diagram illustrates the key spin-spin couplings that define the structure of 2,2-Dichloro-2-fluoroethanol.

Caption: Key NMR spin-spin coupling relationships in 2,2-Dichloro-2-fluoroethanol.

Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2,2-Dichloro-2-fluoroethanol.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[5]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (0 ppm). For ¹⁹F, the spectrometer's lock frequency is typically used for indirect referencing.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability during acquisition.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Parameters: 16-32 scans, spectral width of ~15 ppm, relaxation delay of 2-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS at 0.00 ppm.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 512-1024 scans (due to lower natural abundance), spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

Process and reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer probe to the ¹⁹F channel.

-

Acquire a standard one-pulse ¹⁹F spectrum.

-

Parameters: 32-64 scans, spectral width of ~250 ppm.

-

Process the data. Chemical shifts are typically referenced externally to a standard like CFCl₃.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of 2,2-Dichloro-2-fluoroethanol will be dominated by absorptions from the O-H, C-H, C-O, and C-halogen bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Rationale and Commentary |

| 3600 - 3200 | O-H stretch | Strong, Broad | This is the characteristic absorption for an alcohol's hydroxyl group. The broadness is due to intermolecular hydrogen bonding.[6][7] |

| 3000 - 2850 | C-H stretch | Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group.[8] |

| 1470 - 1430 | C-H bend | Medium | Scissoring and bending vibrations of the methylene group. |

| 1150 - 1050 | C-O stretch | Strong | This strong absorption is characteristic of alcohols. The presence of adjacent electronegative halogens may shift this frequency to the higher end of the range. |

| 1100 - 1000 | C-F stretch | Strong | Carbon-fluorine stretches are typically very strong and appear in the fingerprint region. This may overlap with the C-O stretch. |

| 800 - 600 | C-Cl stretch | Strong | Carbon-chlorine bonds absorb strongly in this region of the fingerprint spectrum.[8] |

Protocol for ATR-FTIR Spectroscopy

Objective: To obtain a high-quality IR spectrum for functional group analysis.

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat 2,2-Dichloro-2-fluoroethanol directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹. A higher number of scans increases the signal-to-noise ratio.

-

Data Processing: The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺˙): The molecular ion peak is the most important signal. Due to the presence of two chlorine atoms (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a cluster of peaks will be observed.

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.

-

Loss of Cl• ([M-35]⁺ and [M-37]⁺): Alpha-cleavage resulting in the loss of a chlorine radical is highly probable, leading to ions at m/z ≈ 97 and 99.

-

Loss of •CH₂OH ([M-31]⁺): Cleavage of the C-C bond would yield a [CFCl₂]⁺ fragment at m/z ≈ 101, 103, and 105 (ratio 9:6:1).

-

Alpha-Cleavage ([CH₂OH]⁺): The complementary fragment, [CH₂OH]⁺, would appear at m/z = 31. This is a very common fragment for primary alcohols.[11]

-

Visualizing Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 2,2-Dichloro-2-fluoroethanol under EI-MS.

Protocol for GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or methanol.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 40 °C for 2 min, then ramp at 10-15 °C/min to 250 °C. This program ensures good separation from any potential impurities.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 30 to 200 to ensure all relevant fragments and the molecular ion cluster are detected.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple sources to build an irrefutable structural argument.

Caption: Workflow for integrated spectroscopic analysis leading to structural confirmation.

Conclusion

The structural characterization of 2,2-Dichloro-2-fluoroethanol is a textbook example of modern analytical chemistry, requiring a synergistic application of NMR, IR, and MS. By understanding the predictable effects of its unique combination of functional groups and halogen atoms, one can confidently interpret the resulting complex data. The ¹⁹F NMR provides a crucial, often underutilized, layer of information confirming fluorine's presence and connectivity. The distinct 9:6:1 isotopic pattern in the mass spectrum serves as a definitive marker for the two chlorine atoms. Finally, IR and multinuclear NMR confirm the alcohol functionality and the complete carbon-hydrogen framework. This guide provides the predictive data and robust methodologies necessary for any scientist tasked with the analysis of this, or structurally similar, halogenated small molecules.

References

-

PubChem. 2,2-Dichloro-2-fluoroethanol . National Center for Biotechnology Information. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy . [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,2-dichloroethane . [Link]

-

OpenLearn, The Open University. Analysis of ethanol using IR spectroscopy . [Link]

-

NC State University Libraries. Spectroscopy of Alcohols and Phenols . Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns . [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1,2-dichloroethane . [Link]

Sources

- 1. 2,2-Dichloro-2-fluoroethanol | C2H3Cl2FO | CID 164603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. azom.com [azom.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.washington.edu [chem.washington.edu]

- 6. The science of alcohol: Week 8: 2.2.1 Analysis of ethanol using IR spectroscopy | OpenLearn - Open University [open.edu]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

"literature review on the applications of 2,2-Dichloro-2-fluoroethanol"

An In-depth Technical Guide on the Applications of 2,2-Dichloro-2-fluoroethanol

Introduction: Unveiling the Potential of a Unique Halogenated Ethanol

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of modern design.[1][2] These halogens can profoundly influence a molecule's conformational preference, metabolic stability, lipophilicity, and binding affinity. This guide focuses on 2,2-Dichloro-2-fluoroethanol (CAS No. 463-98-9), a compound distinguished by its geminal dichloro-fluoro arrangement adjacent to a primary alcohol.

While extensive literature documents the applications of its structural analogs, such as 2,2-dichloroethanol and 2,2,2-trifluoroethanol, specific, field-proven applications for 2,2-dichloro-2-fluoroethanol are not yet widely reported in publicly accessible literature. This guide, therefore, adopts a predictive and comparative approach. By analyzing the well-established chemistry of its analogs and applying fundamental principles of physical organic chemistry, we will explore the potential applications of 2,2-dichloro-2-fluoroethanol as a novel building block and specialized solvent. This forward-looking analysis is designed for researchers, scientists, and drug development professionals seeking to leverage novel fluorinated synthons to push the boundaries of molecular innovation.

Section 1: Physicochemical Profile and Comparative Analysis

Understanding the inherent properties of 2,2-dichloro-2-fluoroethanol is paramount to predicting its behavior in chemical systems. The presence of a fluorine atom alongside two chlorine atoms on the C2 carbon creates a unique electronic and steric environment compared to its non-fluorinated counterpart.

Core Properties

The following table summarizes the key computed properties for 2,2-dichloro-2-fluoroethanol.

| Property | Value | Source |

| IUPAC Name | 2,2-dichloro-2-fluoroethanol | PubChem[3] |

| Molecular Formula | C₂H₃Cl₂FO | PubChem[3] |

| Molecular Weight | 132.95 g/mol | PubChem[3] |

| SMILES | C(C(F)(Cl)Cl)O | PubChem[3] |

| InChIKey | LJTFLXOWPJPVCJ-UHFFFAOYSA-N | PubChem[3] |

The Influence of Fluorine: A Comparative Perspective

The substitution of a hydrogen atom in 2,2-dichloroethanol with a highly electronegative fluorine atom is expected to induce significant changes in the molecule's properties:

-

Increased Acidity: The primary alcohol's proton is anticipated to be more acidic than that of 2,2-dichloroethanol. The strong inductive electron-withdrawing effect of the C-F bond, in synergy with the two C-Cl bonds, polarizes the O-H bond, facilitating deprotonation. This enhanced acidity can be advantageous in reactions requiring the formation of an alkoxide.

-

Altered Reactivity: The gem-dichloro-fluoroethyl group is a potent electron-withdrawing group. This electronic pull increases the electrophilicity of the adjacent CH₂ group, potentially making it more susceptible to nucleophilic attack under certain conditions, although steric hindrance from the three halogen atoms must be considered.[4]

-

Modified Solvent Properties: Solvents like 2,2,2-trifluoroethanol are prized for their ability to stabilize charged intermediates and act as effective hydrogen bond donors.[5][6] 2,2-Dichloro-2-fluoroethanol, while less acidic than trifluoroethanol, likely possesses unique solvent characteristics, placing it in a distinct niche of polarity and proticity.

Section 2: Proposed Synthesis of 2,2-Dichloro-2-fluoroethanol

Proposed Synthetic Pathway: Reduction of Dichloro-fluoroacetyl Chloride

This proposed workflow leverages the selective reduction of an acyl chloride, a common and high-yielding transformation. The key is the availability of the starting material, 2,2-dichloro-2-fluoroacetyl chloride.

Caption: Proposed synthesis of 2,2-dichloro-2-fluoroethanol via reduction.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the validated synthesis of 2,2-dichloroethanol and serves as a starting point for experimental design.[7][8] Extreme caution is advised, as this is a theoretical procedure.

-

Apparatus Setup: Assemble a 1-liter three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer. Ensure all glassware is flame-dried, and the system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: In the flask, prepare a suspension of pulverized lithium aluminum hydride (LiAlH₄) (0.36 mol) in 300 mL of anhydrous ether. Stir the mixture for 15 minutes to ensure a fine, uniform suspension.

-

Addition of Acyl Chloride: Dissolve 2,2-dichloro-2-fluoroacetyl chloride (0.60 mol) in 75 mL of anhydrous ether and load it into the dropping funnel.

-

Reaction Execution: Add the acyl chloride solution dropwise to the stirred LiAlH₄ suspension. The rate of addition should be carefully controlled to maintain a gentle reflux of the ether. The exothermic reaction should be monitored closely. The addition is expected to take approximately 2-3 hours.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Quenching: Cool the reaction flask in an ice bath. Carefully and slowly add water dropwise to quench the excess LiAlH₄. This process is highly exothermic and generates hydrogen gas; proceed with extreme caution behind a blast shield. Continue adding water until the vigorous effervescence ceases.

-

Workup: Slowly add 500 mL of 10% sulfuric acid to the stirred mixture to dissolve the aluminum hydroxide salts. Transfer the entire mixture to a separatory funnel and separate the ether layer.

-

Purification: Remove the ether from the organic layer by distillation. The resulting crude product should be purified by fractional distillation under reduced pressure to yield pure 2,2-dichloro-2-fluoroethanol.

Section 3: Potential Application as a Precursor to Novel Bioactive Moieties

The most compelling potential application of 2,2-dichloro-2-fluoroethanol lies in its use as a precursor to the dichloro-fluoroacetyl group. The dichloroacetyl moiety is a known pharmacophore, most famously found in the antibiotic Chloramphenicol, where it is essential for its biological activity.[8]

By introducing a fluorine atom, the resulting dichloro-fluoroacetyl group could offer distinct advantages in drug design:

-

Modulated Potency: The fluorine atom could alter the electronics and conformation of the amide bond it forms with a target amine, potentially leading to enhanced binding interactions.

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

Proposed Workflow: Synthesis of Dichloro-fluoroacetylated Compounds

The workflow involves a two-step process: oxidation of 2,2-dichloro-2-fluoroethanol to the corresponding acylating agent, followed by coupling with a target amine.

Caption: Pathway for creating novel dichloro-fluoroacetylated compounds.

Detailed Experimental Protocol (Hypothetical: N-Acylation Step)

This protocol outlines the final coupling step, analogous to the final step in many Chloramphenicol syntheses.[8]

-

Reagent Preparation: In a round-bottom flask, dissolve the amine-containing substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,2-dichloro-2-fluoroacetyl chloride (1.1 eq) in the same solvent.

-

Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final N-(dichloro-fluoroacetyl) compound.

Section 4: Safety and Handling Considerations

No specific toxicological data for 2,2-dichloro-2-fluoroethanol is available. Therefore, a conservative approach to safety is mandatory, assuming the compound may possess hazards similar to or greater than its analogs.

-

2,2-Dichloroethanol: This compound is harmful if swallowed, inhaled, or absorbed through the skin and is suspected of causing cancer.[9][10] It is combustible and emits toxic fumes upon decomposition.[9][10]

-

2-Fluoroethanol: This is a highly toxic compound, with toxicity arising from its metabolic conversion to fluoroacetate.[11]

Recommended Handling Procedures:

-

All manipulations should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE) is required at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

-

Avoid inhalation of vapors and any direct skin or eye contact.

-

Store in a cool, dry, well-ventilated area away from oxidizing agents.[10]

Conclusion

2,2-Dichloro-2-fluoroethanol stands as a molecule of significant, albeit largely unexplored, potential. While direct experimental applications are yet to be widely documented, its unique structure allows for reasoned predictions of its utility. As a precursor to the novel dichloro-fluoroacetyl moiety, it offers a tantalizing route to new classes of bioactive compounds for the pharmaceutical and agrochemical industries.[8][12] Furthermore, its distinct physicochemical properties suggest it could function as a valuable specialized solvent. The protocols and analyses presented in this guide are intended to provide a solid theoretical foundation to inspire and enable the experimental research necessary to unlock the full potential of this promising chemical building block.

References

- Organic Syntheses Procedure: 2,2-dichloroethanol. Organic Syntheses.

- 2,2-Dichloroethanol | C2H4Cl2O | CID 11718.

- Application Notes and Protocols: The Role of 2,2-Dichloroethanol as an Intermediate in Pharmaceutical Synthesis. BenchChem.

- Comparing the efficacy of 2,2-Dichloroethanol and 2,2,2-trichloroethanol in synthesis. BenchChem.

- 2,2-Dichloro-2-fluoroethanol | C2H3Cl2FO | CID 164603.

- 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review.

- 2-Fluoroethanol Safety D

- Building Blocks. PharmaBlock.

- Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information, U.S.

- A Comparative Guide to the Reactivity of 2,2-Dichloroethanol and 2-Chloroethanol in Nucleophilic Substitution. BenchChem.

- 2,2-DICHLOROETHANOL. CAMEO Chemicals, NOAA.

- 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide aryl

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-Dichloro-2-fluoroethanol | C2H3Cl2FO | CID 164603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,2-Dichloroethanol | C2H4Cl2O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2-DICHLOROETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chemical Landscape of 2,2-Dichloro-2-fluoroethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloro-2-fluoroethanol is a halogenated alcohol of significant interest in synthetic chemistry and drug development due to the unique electronic properties conferred by its geminal dichloro and fluoro substituents. This guide provides a comprehensive analysis of its chemical reactivity and stability, offering a predictive framework grounded in the established chemistry of analogous halogenated ethanols. While experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes known information on related compounds to project its behavior, enabling researchers to make informed decisions in experimental design and handling.

Introduction: The Influence of Halogenation on Ethanol's Reactivity

Ethanol, a ubiquitous solvent and reagent, undergoes a profound transformation in its chemical character upon halogenation. The introduction of electron-withdrawing halogens to the ethyl backbone significantly impacts the acidity of the hydroxyl proton, the stability of the molecule, and its reactivity towards various chemical entities. In the case of 2,2-dichloro-2-fluoroethanol, the cumulative inductive effect of two chlorine atoms and a fluorine atom on the C2 position creates a highly electron-deficient environment, which is the primary determinant of its chemical behavior. This guide will explore the ramifications of this unique substitution pattern on the molecule's stability and reactivity.

Physicochemical Properties: A Comparative Overview

To contextualize the properties of 2,2-dichloro-2-fluoroethanol, a comparison with related halogenated ethanols is instructive.

| Property | 2,2-Dichloro-2-fluoroethanol | 2,2-Dichloroethanol | 2,2,2-Trifluoroethanol |

| Molecular Formula | C₂H₃Cl₂FO | C₂H₄Cl₂O | C₂H₃F₃O |

| Molecular Weight | 132.95 g/mol [1] | 114.96 g/mol [2] | 100.04 g/mol |

| Boiling Point | Not available | 146 °C | 77-80 °C |

| Density | Not available | 1.404 g/mL at 25 °C[3] | 1.391 g/mL at 20 °C |

| Acidity (pKa) | Expected to be more acidic than ethanol | More acidic than ethanol | ~12.4 |

Data for 2,2,2-Trifluoroethanol from commercial supplier data sheets.

The presence of three electron-withdrawing halogens in 2,2-dichloro-2-fluoroethanol is expected to significantly increase the acidity of the hydroxyl proton compared to ethanol, likely rendering it more acidic than 2,2-dichloroethanol and approaching the acidity of 2,2,2-trifluoroethanol.

Chemical Stability: A Predictive Analysis

The stability of 2,2-dichloro-2-fluoroethanol is a critical consideration for its storage, handling, and use in chemical reactions.

Thermal Stability

While specific thermal decomposition data for 2,2-dichloro-2-fluoroethanol is unavailable, the behavior of its analogue, 2,2-dichloroethanol, provides valuable insight. When heated to decomposition, 2,2-dichloroethanol emits toxic fumes of chlorine, carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene gas.[2][3] It is highly probable that 2,2-dichloro-2-fluoroethanol would exhibit similar decomposition pathways, with the additional evolution of hydrogen fluoride.

Experimental Protocol: Thermal Decomposition Analysis (Predictive)

Objective: To identify the decomposition products of 2,2-dichloro-2-fluoroethanol upon heating.

Methodology:

-

Place a small, accurately weighed sample of 2,2-dichloro-2-fluoroethanol in a quartz tube connected to a gas analysis system (e.g., GC-MS, FTIR).

-

Heat the sample gradually in a programmable furnace under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the off-gases at regular temperature intervals.

-

Analyze the composition of the evolved gases to identify decomposition products.

-

Self-Validation: The system should be calibrated with known standards of expected decomposition products (e.g., HCl, HF, CO, CO₂, phosgene) prior to the experiment. The mass balance should be calculated to account for all decomposition products.

Stability in Acidic and Basic Media

The stability of the C-F bond and C-Cl bonds will be a key factor. Generally, the C-F bond is significantly stronger than the C-Cl bond, suggesting that reactions involving the cleavage of the C-Cl bonds would be more facile.

-

Acidic Conditions: The molecule is expected to be relatively stable in non-nucleophilic acidic media. Protonation of the hydroxyl group would make it a better leaving group, but the strong electron-withdrawing effect of the halogens would destabilize any potential carbocation at the C1 position, making Sₙ1-type reactions unlikely.

-

Basic Conditions: In the presence of a strong, non-nucleophilic base, deprotonation of the hydroxyl group would occur to form the corresponding alkoxide. The stability of this alkoxide would be enhanced by the inductive effect of the halogens.

Chemical Reactivity: A Landscape of Possibilities

The reactivity of 2,2-dichloro-2-fluoroethanol is dictated by the interplay of its functional groups: the hydroxyl group and the halogenated carbon center.

Reactions at the Hydroxyl Group

The hydroxyl group is expected to undergo typical alcohol reactions, such as esterification and etherification. However, the increased acidity of the hydroxyl proton will affect the reaction conditions required.

Nucleophilic Substitution Reactions

The C2 carbon, bonded to two chlorine atoms and a fluorine atom, is highly electron-deficient and would be susceptible to nucleophilic attack. However, the steric hindrance from the three halogen atoms would likely disfavor an Sₙ2-type backside attack. The stability of the leaving groups (Cl⁻ vs. F⁻) will also play a crucial role, with chloride being a better leaving group than fluoride.

It is plausible that under certain conditions, nucleophilic substitution of one or both chlorine atoms could occur. The strong electron-withdrawing nature of the geminal halogens would make the C1 carbon more electrophilic, potentially facilitating Sₙ2 reactions with small, potent nucleophiles.[4]

Experimental Protocol: Comparative Nucleophilic Substitution

Objective: To compare the reactivity of 2,2-dichloro-2-fluoroethanol with a model nucleophile against a reference compound like 2,2-dichloroethanol.

Methodology:

-

Prepare equimolar solutions of 2,2-dichloro-2-fluoroethanol and 2,2-dichloroethanol in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a standardized solution of a nucleophile (e.g., sodium azide) to each solution at a controlled temperature.

-

Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., GC, HPLC, or NMR) to determine the rate of disappearance of the starting material and the appearance of the product.

-

Self-Validation: Run a control reaction without the nucleophile to ensure the stability of the starting materials under the reaction conditions. The analytical method should be validated for linearity, accuracy, and precision.

Oxidation and Reduction Reactions

-

Oxidation: Primary alcohols can typically be oxidized to aldehydes and then to carboxylic acids.[5] Given the presence of the electron-withdrawing halogens, the oxidation of 2,2-dichloro-2-fluoroethanol to the corresponding aldehyde or carboxylic acid would likely require strong oxidizing agents. The stability of the C-F and C-Cl bonds under oxidative conditions would need to be considered.

-

Reduction: The C-Cl bonds could potentially be reduced using various reducing agents, such as metal hydrides or catalytic hydrogenation. The C-F bond would be much more resistant to reduction.

Safety and Handling: A Precautionary Approach

Given the high toxicity of related halogenated ethanols, such as 2-fluoroethanol and 2,2-dichloroethanol, it is imperative to handle 2,2-dichloro-2-fluoroethanol with extreme caution.[2]

-

Toxicity: Assumed to be highly toxic by inhalation, ingestion, and skin absorption.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, a face shield, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Incompatibilities: Expected to be incompatible with strong oxidizing agents.[2]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Call for Further Investigation

2,2-Dichloro-2-fluoroethanol represents a molecule with intriguing and potentially valuable chemical properties. This guide has provided a predictive overview of its reactivity and stability based on the established chemistry of its analogues. However, the lack of empirical data underscores the need for further experimental investigation to fully elucidate its chemical behavior. Such studies will be instrumental in unlocking its potential applications in organic synthesis and the development of novel pharmaceuticals.

References

-

PubChem. 2,2-Dichloro-2-fluoroethanol. National Center for Biotechnology Information. [Link][1]

-

PubChem. 2,2-Dichloroethanol. National Center for Biotechnology Information. [Link][2]

-

Organic Syntheses. 2,2-dichloroethanol. [Link]

-

ResearchGate. Oxidative β-Halogenation of Alcohols: A Concise and Diastereoselective Approach to Halohydrins. [Link]

Sources

- 1. 2,2-Dichloro-2-fluoroethanol | C2H3Cl2FO | CID 164603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dichloroethanol | C2H4Cl2O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-DICHLOROETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethanol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,2-Dichloro-2-fluoroethanol in Organic Solvents

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides an in-depth exploration of the solubility characteristics of 2,2-Dichloro-2-fluoroethanol (CAS No. 463-98-9), a halogenated alcohol of increasing interest.

Molecular Structure and its Implications for Solubility

The solubility of a solute in a given solvent is dictated by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The structure of 2,2-Dichloro-2-fluoroethanol, featuring a hydroxyl group and halogen atoms, suggests a nuanced solubility profile.

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows 2,2-Dichloro-2-fluoroethanol to act as both a hydrogen bond donor and acceptor. This is a primary determinant of its solubility in protic and polar aprotic solvents.

-

Polarity: The electronegative chlorine and fluorine atoms induce a significant dipole moment in the molecule, contributing to its overall polarity. This polarity enhances its solubility in polar solvents.

-

Halogen Bonding: While less commonly discussed, the chlorine atoms can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural features of 2,2-Dichloro-2-fluoroethanol and solubility data for analogous halogenated ethanols, a qualitative prediction of its solubility in various classes of organic solvents can be made. Structurally related compounds like chloro-bromo-ethanols are known to be soluble in common organic solvents such as ether, alcohols, acetone, and benzene.[2] Similarly, 2,2-difluoroethanol is soluble in chloroform and ethanol.[3] Therefore, it is highly probable that 2,2-Dichloro-2-fluoroethanol will exhibit good solubility in a range of polar organic solvents.

Table 1: Predicted Qualitative Solubility of 2,2-Dichloro-2-fluoroethanol

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Highly Soluble | Strong hydrogen bonding interactions between the solute's hydroxyl group and the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | Favorable dipole-dipole interactions between the polar solute and the polar aprotic solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. |

| Halogenated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle; similar polarities and potential for weak halogen bonding. |

| Aromatic | Benzene, Toluene | Moderately Soluble | Solute's polarity may limit miscibility with non-polar aromatic solvents, but some interaction is expected. |

| Non-polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Mismatch in polarity; weak London dispersion forces are unlikely to overcome the solute-solute interactions. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,2-Dichloro-2-fluoroethanol in an organic solvent of interest.

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Materials and Equipment:

-

2,2-Dichloro-2-fluoroethanol (solute)

-

Organic solvent of interest (high purity grade)

-

Analytical balance

-

Temperature-controlled water bath or shaker

-

Vortex mixer

-

Calibrated pipettes and volumetric flasks

-

Glass vials with screw caps

-

-

Procedure:

-

Equilibrate the solute and solvent to the desired experimental temperature (e.g., 25 °C) for at least one hour.

-

Accurately weigh a series of increasing amounts of 2,2-Dichloro-2-fluoroethanol into separate glass vials.

-

Pipette a precise volume of the organic solvent (e.g., 5.00 mL) into each vial.

-

Securely cap the vials and place them in the temperature-controlled shaker.

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect each vial for the presence of undissolved solute. The vial with the highest mass of solute that is completely dissolved represents the solubility limit under these conditions.

-

For a more precise determination, the saturated solution can be filtered or centrifuged to remove any excess solid, and the concentration of the solute in the clear supernatant can be determined using an appropriate analytical technique (e.g., gas chromatography, HPLC).

-

-

Data Analysis:

-